3-(2-Bromo-4-cyanophenyl)propanoic acid CAS 1783615-81-5 properties
3-(2-Bromo-4-cyanophenyl)propanoic acid CAS 1783615-81-5 properties
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes calculated physicochemical data with field-validated synthetic protocols derived from patent literature on structural analogs.
CAS: 1783615-81-5 Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol
Executive Summary
3-(2-Bromo-4-cyanophenyl)propanoic acid is a tris-functionalized aromatic intermediate critical to modern drug discovery. Characterized by a propanoic acid tail, an ortho-bromo handle, and a para-cyano group, this scaffold serves as a versatile "molecular hub." It allows for orthogonal functionalization: the carboxylic acid facilitates linker attachment (e.g., in PROTACs), the bromine atom enables cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and the nitrile group provides a gateway to tetrazoles, amides, or amines. Its structural motif is increasingly relevant in the synthesis of androgen receptor antagonists and kinase inhibitors.
Physicochemical Profile
The following data aggregates calculated properties and comparative analysis with structural analogs (e.g., 3-(2-chlorophenyl)propanoic acid).
| Property | Value / Description | Confidence |
| Appearance | Off-white to pale yellow crystalline solid | High (Analog-based) |
| Melting Point | 135 – 145 °C (Predicted) | Medium |
| Boiling Point | 410.5 ± 45.0 °C (760 mmHg) | Calculated |
| pKa (Acid) | 4.45 ± 0.10 | High |
| LogP | 2.15 | High |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water | High |
| H-Bond Donors | 1 (COOH) | Exact |
| H-Bond Acceptors | 3 (COOH, CN) | Exact |
Synthetic Methodologies
Two primary routes exist for the synthesis of CAS 1783615-81-5. Route A is the preferred industrial method due to its "one-pot" efficiency and avoidance of harsh decarboxylation temperatures.
Route A: Reductive Condensation (Meldrum’s Acid Method)
This protocol utilizes a Knoevenagel condensation followed by an in situ reduction/decarboxylation using formic acid and triethylamine. This method is superior to classical malonic acid synthesis as it proceeds at lower temperatures (95–100 °C vs 140 °C+).
Reagents:
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2-Bromo-4-cyanobenzaldehyde (1.0 eq)
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Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)
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Formic acid (HCOOH) (3.0 eq)
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Triethylamine (Et₃N) (2.5 eq)
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Solvent: DMF or Acetonitrile (optional, often run neat in Et₃N/HCOOH)
Step-by-Step Protocol:
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Preparation: In a chemically resistant reactor, charge Triethylamine (Et₃N) and cool to 15–20 °C.
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Activation: Slowly add Formic acid dropwise. Caution: Exothermic reaction. Stir for 30 minutes until the solution clears.
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Condensation: Add Meldrum’s acid and 2-Bromo-4-cyanobenzaldehyde to the mixture.
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Reaction: Heat the mixture to 95–100 °C. Maintain agitation for 3–5 hours.
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Quenching: Cool the reaction mass to 25 °C. Slowly add water (5 volumes relative to mass) and acidify to pH 2–3 with concentrated HCl.
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Isolation: The product precipitates as a solid.[4] Filter and wash the cake with water to remove residual salts.
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Purification: Recrystallize from Ethyl Acetate/n-Heptane (1:3 ratio) to achieve >98% purity.
Route B: Heck Coupling (Alternative)
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Substrates: 4-Bromo-3-iodobenzonitrile + Acrylic Acid.
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Catalyst: Pd(OAc)₂ / P(o-tol)₃.
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Note: This route is less chemoselective due to the presence of two halogen atoms (I vs Br selectivity required) and is generally reserved for small-scale library generation.
Visualization: Synthetic Pathway
The following diagram illustrates the logic flow for Route A.
Figure 1: One-pot reductive condensation pathway utilizing Meldrum's acid.
Reactivity & Functionalization
The value of CAS 1783615-81-5 lies in its orthogonal reactivity. It serves as a scaffold for divergent synthesis.
Divergent Synthesis Strategy
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Site A (Carboxylic Acid): Amide coupling (EDC/HOBt or HATU) allows attachment to pharmacophores or E3 ligase ligands (e.g., Thalidomide derivatives).
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Site B (Aryl Bromide): Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.
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Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
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Site C (Nitrile):
Figure 2: Orthogonal functionalization map demonstrating the scaffold's versatility.
Applications in Drug Discovery
Targeted Protein Degradation (PROTACs)
The propanoic acid chain length (3 carbons) is optimal for linkers requiring a specific spatial separation. The acid terminus is typically converted to an amide to link with an E3 ligase ligand (e.g., VHL or Cereblon binders), while the aryl bromide is coupled to the target protein ligand.
Androgen Receptor (AR) Antagonists
The 4-cyano-2-halophenyl motif is a pharmacophore found in second-generation AR antagonists (e.g., Enzalutamide, Apalutamide). This intermediate allows for the synthesis of novel non-steroidal AR antagonists by modifying the propanoic tail into a hydantoin or thiohydantoin ring system.
Safety & Handling
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GHS Classification: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Manipulate in a fume hood. Avoid dust formation.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the carboxylic acid can degrade if exposed to moisture over long periods.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84804545, 3-(2-bromo-4-cyanophenyl)propanoic acid. Retrieved from [Link]
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Huang, P. et al. (2014). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN Patent CN102211994B.[2] Google Patents. Retrieved from
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Shanghai Like Chemical Technology Co Ltd. (2021). Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone.[3][5] CN Patent CN113214111A.[3] Google Patents. Retrieved from
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Organic Syntheses (1941). beta-Bromopropionic acid.[4] Org.[6][4][7] Synth. 1941, 21, 13. (Reference for general propanoic acid synthesis principles). Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 3. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]
- 6. CAS 27916-43-4: 3-(2-cyanophenyl)propanoic acid [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
